A Comprehensive Technical Guide to 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride: Sourcing, Characterization, and Application in Modern Drug Discovery
A Comprehensive Technical Guide to 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride: Sourcing, Characterization, and Application in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, a heterocyclic building block of increasing importance for researchers, medicinal chemists, and drug development professionals. The pyrazole scaffold is a well-established privileged structure in pharmaceuticals, and its functionalization via boronic acid chemistry opens avenues for novel molecular architectures.[1][2] This document details the commercial availability of the title compound and its common surrogate, the pinacol ester, offering a comparative analysis of sourcing options. Furthermore, it presents essential physicochemical data, safety and handling protocols, and a detailed, field-proven experimental workflow for its primary application in Suzuki-Miyaura cross-coupling reactions. The guide is designed to bridge the gap between procurement and application, empowering scientists to confidently source and utilize this versatile reagent in their discovery programs.
The Strategic Value of Pyrazole Boronic Acids in Medicinal Chemistry
The incorporation of boron-containing functional groups in drug candidates has transitioned from a niche area to a mainstream strategy, largely due to the success of drugs like the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam.[3][4] This has dispelled earlier concerns about toxicity and highlighted the unique chemical properties that boron imparts.[3] Boronic acids and their esters are exceptionally versatile intermediates, primarily serving as nucleophilic partners in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.[3]
Simultaneously, the pyrazole nucleus has earned its status as a "privileged scaffold" in drug discovery. This five-membered aromatic heterocycle is a key feature in numerous blockbuster drugs, including celecoxib, sildenafil, and a host of modern kinase inhibitors used in oncology.[2] Its prevalence is due to its favorable metabolic stability, its ability to engage in various non-covalent interactions with protein targets, and its synthetic tractability.
The convergence of these two powerful motifs in the form of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, provides a potent tool for medicinal chemists. It allows for the direct installation of a decorated, drug-like pyrazole ring onto a wide array of molecular cores, accelerating the synthesis of complex and novel chemical entities.
Commercial Availability and Sourcing Strategy
Effective procurement of specialized reagents is a critical, yet often overlooked, aspect of research efficiency. For 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride, researchers have several options, each with distinct implications for quality assurance and experimental readiness.
Direct Sourcing of the Hydrochloride Salt
The title compound is available from a select number of chemical suppliers who specialize in building blocks for early-stage research.
| Supplier | CAS Number | Purity | Available Quantities | Notes |
| Sigma-Aldrich | 1162262-38-5 (Implied) | Not Specified | Research Quantities | Sold under the AldrichCPR portfolio for early discovery; the supplier does not collect or provide analytical data, placing the onus of quality control on the end-user.[5] |
| Boron Molecular | 1162262-38-5 | 95% | 1g, 5g, 25g | Provides a stated purity, offering a higher degree of confidence for direct use in sensitive applications.[6] |
| ChemScene | 1162262-38-5 | ≥97% | Research Quantities | Offers the highest stated purity among readily identifiable suppliers and provides useful computational data.[7] |
Expert Insight: When sourcing directly, it is crucial to consider the supplier's transparency regarding quality control. For reagents like the one offered by Sigma-Aldrich without analytical data, it is imperative for the end-user to perform their own characterization (e.g., ¹H NMR, LC-MS) to confirm identity and purity before committing the material to a multi-step synthesis.
The Pinacol Ester: A Stable and Common Alternative
Boronic acids are susceptible to dehydration, forming cyclic boroxine anhydrides. To enhance shelf-life and handling stability, they are frequently sold as their pinacol esters. The 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester is more widely available and serves as a direct precursor to the free boronic acid.
| Supplier | CAS Number | Purity | Available Quantities |
| Fisher Scientific (Alfa Aesar) | 844891-04-9 | 95% | 250mg |
| Santa Cruz Biotechnology | 844891-04-9 | 95% | Research Quantities |
Causality in Experimental Choice: The pinacol ester is often preferred for its superior stability and easier handling. The boronic acid can be generated in situ during the Suzuki coupling reaction under appropriate basic conditions or generated beforehand through a simple hydrolysis step if the free acid is explicitly required.
Caption: Synthesis and Sourcing Pathway for the Target Compound.
Physicochemical Properties and Quality Control
Accurate characterization is the foundation of reproducible science. The key properties of the title compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂BClN₂O₂ | [5][6][7] |
| Molecular Weight | 190.44 g/mol | [5][7] |
| CAS Number | 1162262-38-5 | [6][7] |
| Appearance | Solid | [5] |
| SMILES | CC1=NN(C(C)=C1B(O)O)C.Cl | [7] |
Self-Validating Protocol: Incoming Quality Control Upon receiving a new batch of this reagent, the following self-validating checks are recommended to ensure experimental success:
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Visual Inspection: Confirm the material is a solid as expected.
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Solubility Test: Test solubility in a small amount of a relevant solvent (e.g., DMSO, methanol) to prepare for analysis and reaction setup.
-
¹H NMR Spectroscopy: This is the most critical test. The spectrum should be clean and show the expected peaks for the three methyl groups and the absence of significant impurities. The integration should match the expected proton counts.
-
LC-MS Analysis: Confirms the molecular weight of the parent ion (M+H for the free base at ~155.1 Da) and provides a quantitative measure of purity.
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is not widely available, data from closely related pyrazole boronic acids provide a reliable guide for safe handling.[8][9]
-
Hazard Identification: Assumed to be a skin, eye, and respiratory tract irritant.[9] Harmful if swallowed.
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][10]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place. As recommended by suppliers for similar compounds, storage at 2-8°C under an inert atmosphere is ideal to prevent degradation.[7][11]
Core Application: A Protocol for Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is to couple the 1,3,5-trimethyl-pyrazolyl moiety with an aryl or heteroaryl halide (or triflate). The following protocol is an authoritative, generalized procedure that serves as an excellent starting point for optimization.
Objective: To synthesize a 4-aryl-1,3,5-trimethyl-1H-pyrazole derivative.
Materials:
-
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride (1.2 equivalents)
-
Aryl Halide (e.g., 4-bromotoluene) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the pyrazole boronic acid hydrochloride (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (3.0 eq).
-
Atmosphere Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step, as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the limiting reagent (the aryl halide).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Conclusion
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, hydrochloride is a high-value chemical tool for modern synthetic and medicinal chemistry. While its commercial availability is somewhat limited compared to more common reagents, reliable suppliers exist for both the hydrochloride salt and its more stable pinacol ester precursor. A successful research program hinges on a strategic sourcing plan that includes rigorous in-house quality control to validate the identity and purity of the starting material. By leveraging the robust and well-understood Suzuki-Miyaura coupling reaction, researchers can efficiently incorporate the privileged trimethylpyrazole scaffold into their target molecules, accelerating the path toward new therapeutic discoveries.
References
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Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . Molecules, 25(18), 4323. [Link]
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Kumar, A., et al. (2022). Synthesis, biological evaluation and molecular docking studies of novel pyrazole derivatives as potential anticancer agents . ResearchGate. [Link]
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